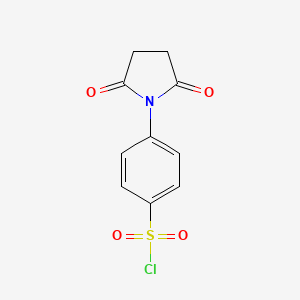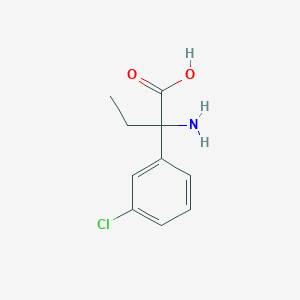![molecular formula C13H7Br2F3N2O3 B3037111 [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 439108-09-5](/img/structure/B3037111.png)
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate
Vue d'ensemble
Description
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate is a complex chemical compound characterized by its unique structure and properties. Known for its applications in various scientific research fields, this compound stands out due to its brominated and trifluoromethylated components, which impart distinct reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. Here’s a common synthetic route:
Bromination: : The pyridazinyl ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetonitrile, under controlled temperature to achieve selective bromination.
Carboxylation: : The 3-(trifluoromethyl)benzenecarboxylate moiety is introduced via a carboxylation reaction, typically using carbon dioxide in the presence of a base like sodium hydroxide.
Coupling Reaction: : The brominated pyridazinyl compound is then coupled with the carboxylated benzenoid compound through a nucleophilic substitution or palladium-catalyzed coupling, often utilizing palladium acetate and a suitable phosphine ligand as the catalyst, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: : Ensuring a constant and controlled reaction environment.
Optimization of Reaction Conditions: : To maximize yield and purity, such as precise temperature control, choice of solvents, and catalysts.
Purification Steps: : Including recrystallization or chromatographic techniques to isolate the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate can undergo various chemical reactions:
Oxidation: : It can be oxidized to introduce different functional groups on the aromatic rings.
Reduction: : The bromine atoms can be selectively reduced.
Substitution: : The bromine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: : Employing hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: : Nucleophiles such as amines or alcohols, under basic conditions.
Major Products
From these reactions, one might obtain:
Oxidized Derivatives: : With hydroxyl or carbonyl groups.
Reduced Derivatives: : Such as debrominated products.
Substituted Compounds: : With various functional groups replacing the bromines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: : Serving as a building block in organic synthesis.
Catalysis: : Used in catalyzing specific organic reactions due to its unique structure.
Biology
Bioactive Molecules: : It can be a precursor for biologically active compounds.
Medicine
Pharmaceuticals: : Investigated for potential drug development due to its unique properties.
Industry
Material Science: : Utilized in the development of novel materials with specific properties.
Agrochemicals: : Potential use in developing new pesticides or herbicides.
Mécanisme D'action
The specific mechanism by which [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate exerts its effects depends on the context of its use:
Molecular Targets: : It may interact with particular enzymes or receptors in biological systems.
Pathways Involved: : The compound’s brominated and trifluoromethylated groups may participate in unique biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-(trifluoromethyl)benzenecarboxylate
Comparison
Reactivity: : Compared to its chlorinated analogue, this compound may exhibit different reactivity patterns due to the bromine atoms.
Propriétés
IUPAC Name |
(4,5-dibromo-6-oxopyridazin-1-yl)methyl 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2F3N2O3/c14-9-5-19-20(11(21)10(9)15)6-23-12(22)7-2-1-3-8(4-7)13(16,17)18/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRBIARWENQJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCN2C(=O)C(=C(C=N2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B3037038.png)


![5-Chloro-3-methylbenzo[c]isoxazole](/img/structure/B3037042.png)



![7-amino-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile](/img/structure/B3037048.png)



